7-Methyl[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic organic compound belonging to the class of fused triazoles. These compounds are characterized by a triazole ring fused to another heterocycle, in this case, a pyridine ring. While specific information about the source and classification of 7-Methyl[1,2,4]triazolo[4,3-a]pyridine is limited within the provided literature, its derivatives have shown potential as cytotoxic agents and have been explored in the development of anti-cancer therapeutics [, ].
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound belonging to the class of triazolopyridines. This compound features a triazole ring fused with a pyridine ring, which imparts unique chemical properties and biological activities. Triazolopyridines are recognized for their potential therapeutic applications, particularly in medicinal chemistry, where they serve as valuable scaffolds for drug development due to their diverse biological activities and ability to interact with various biological targets.
The compound can be classified under the category of N-heterocycles, specifically as a triazolopyridine derivative. Its structural formula can be represented as follows:
This compound is often synthesized for research purposes and is studied for its potential applications in pharmacology and material science.
The synthesis of 7-methyl-[1,2,4]triazolo[4,3-a]pyridine can be achieved through several methodologies:
These synthetic routes generally emphasize environmentally friendly practices, such as solvent-free conditions and recyclable catalysts, to minimize environmental impact while enhancing efficiency and scalability of production.
The molecular structure of 7-methyl-[1,2,4]triazolo[4,3-a]pyridine features:
The compound exhibits a planar conformation due to the fused ring system which allows for effective π-π stacking interactions.
Crystallographic studies indicate that this compound crystallizes in a monoclinic system with specific unit cell parameters that facilitate analysis of its structural properties. The bond lengths and angles derived from X-ray diffraction studies correlate well with computational predictions using density functional theory methods .
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical transformations:
The choice of reagents and conditions significantly influences the products formed from these reactions. For instance, oxidation may lead to different oxide forms depending on the oxidizing agent used.
The mechanism of action for compounds like 7-methyl-[1,2,4]triazolo[4,3-a]pyridine typically involves interaction with specific biological targets such as enzymes or receptors. These interactions can lead to inhibition or modulation of biological pathways relevant in disease processes.
Research indicates that these compounds may act as inhibitors for certain kinases involved in cancer progression or other diseases, highlighting their potential therapeutic roles in drug development . The specific binding affinities and inhibitory constants are often determined through in vitro assays.
Relevant data from spectroscopic analyses (e.g., Fourier-transform infrared spectroscopy) provide insights into functional groups present within the compound and confirm structural integrity post-synthesis .
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine has several notable applications:
The [1,2,4]triazolo[4,3-a]pyridine scaffold is a bicyclic heteroaromatic system comprising a triazole ring fused to a pyridine ring. This architecture creates a planar, electron-deficient system with significant dipole moments due to the unequal electron distribution across nitrogen atoms. X-ray diffraction (XRD) studies reveal that derivatives of this scaffold, including unsubstituted forms, crystallize in the centrosymmetric monoclinic space group P21/n with eight molecules per unit cell. The asymmetric unit typically contains two molecules linked via N–H⋯N hydrogen bonds forming an R₂²(8) graph-set motif, enhancing crystal lattice stability [2].
Density functional theory (DFT) calculations at the B3LYP/6-311G(2d,2p) level provide deep insights into its electronic properties. The scaffold exhibits distinct frontier molecular orbitals: the highest occupied molecular orbital (HOMO) localizes over the triazole ring and adjacent pyridine atoms, while the lowest unoccupied molecular orbital (LUMO) spans the pyridine ring. This separation results in a calculated HOMO-LUMO energy gap of ~4.5 eV, indicating significant charge-transfer potential. Vibrational spectroscopy (FTIR and FT-Raman) further confirms the electron delocalization, with characteristic bands at 1,550 cm⁻¹ (C=N stretching) and 1,350 cm⁻¹ (C-N stretching) [2].
Table 1: Key Structural and Electronic Properties of the [1,2,4]Triazolo[4,3-a]pyridine Core
Property | Value/Description | Method of Analysis |
---|---|---|
Crystal System | Monoclinic (P21/n) | Single-crystal XRD |
Unit Cell Molecules | 8 | XRD |
HOMO Energy | -6.82 eV | DFT/B3LYP/6-311G(2d,2p) |
LUMO Energy | -2.31 eV | DFT/B3LYP/6-311G(2d,2p) |
Band Gap | 4.51 eV | DFT |
Characteristic IR Band | 1,550 cm⁻¹ (C=N stretch) | FTIR Spectroscopy |
The introduction of a methyl group at the 7-position (C7) of the [1,2,4]triazolo[4,3-a]pyridine scaffold induces steric and electronic effects that profoundly influence bioactivity. The methyl group is an electron-donating substituent (+I effect), which increases electron density at adjacent ring atoms. This alters molecular polarity, lipophilicity, and hydrogen-bonding capacity, thereby impacting interactions with biological targets. Experimental studies show that 7-methyl derivatives exhibit enhanced membrane permeability compared to unsubstituted analogs, attributed to increased logP values by ~0.5–1.0 units .
In pharmacological contexts, the 7-methyl group serves as a critical pharmacophoric element:
Table 2: Bioactivity Modulation by the 7-Methyl Substituent
Biological Target | Role of 7-Methyl Group | Observed Effect |
---|---|---|
Smo Receptor (Hedgehog) | Enhances hydrophobic pocket occupancy | IC₅₀: 12–28 nM in Gli inhibition |
iNOS (Macrophages) | Optimizes steric fit and π-stacking | IC₅₀: ~3.2 µM in NO suppression |
mGlu2 Receptor (CNS) | Reduces oxidative metabolism | Improved oral bioavailability |
General Pharmacokinetics | Increases logP by 0.5–1.0 units | Enhanced membrane permeability |
The bioactivity and electronic properties of triazolopyridines are highly sensitive to ring fusion patterns. Key isomers include [1,2,4]triazolo[1,5-a]pyridine, [1,2,3]triazolo[4,5-b]pyridine, and [1,2,3]triazolo[4,5-c]pyridine. Each isomer exhibits distinct electronic distributions and binding geometries:
Pharmacologically, the 7-methyl-[1,2,4]triazolo[4,3-a]pyridine scaffold outperforms others in CNS applications (e.g., mGlu2 PAM JNJ-46356479) due to balanced lipophilicity (clogP ∼2.5) and metabolic stability. In contrast, [1,5-a] isomers dominate peripheral targets like serotonin receptors [6] [9].
Table 3: Comparative Analysis of Triazolopyridine Isomers
Isomer Type | Electronic Feature | Dominant Bioactivity/Application | Key Limitation |
---|---|---|---|
[4,3-a] (7-Me variant) | Moderate dipole (~5.2 D); HOMO on triazole | Smo/mGlu2 inhibition; CNS drugs | Limited solubility in water |
[1,5-a] | High dipole (>6.0 D); Strong HOMO-LUMO separation | Adenosine receptor antagonism | Low BBB penetration |
[4,5-b] | LUMO on triazole; Small band gap | Organic electronics; Solar cells | Poor biorecognition |
[4,5-c] | Electron-deficient pyridine | D-A-π-A solar cell sensitizers | Very low solubility |
Concluding Remarks
The 7-methyl-[1,2,4]triazolo[4,3-a]pyridine scaffold merges strategic electronic properties with versatile bioactivity. Its C7 methylation fine-tunes pharmacodynamic and pharmacokinetic profiles, enabling precise target engagement in oncology, immunology, and CNS disorders. Distinct advantages over isomeric triazolopyridines underscore its dominance in drug discovery pipelines. Future research should explore ortho-substitutions to further optimize metabolic stability and target selectivity.
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7